molecular formula C25H22ClFN4O4S B11367738 5-[(3-chlorobenzyl)(furan-2-ylmethyl)amino]-2-(ethylsulfonyl)-N-(2-fluorophenyl)pyrimidine-4-carboxamide

5-[(3-chlorobenzyl)(furan-2-ylmethyl)amino]-2-(ethylsulfonyl)-N-(2-fluorophenyl)pyrimidine-4-carboxamide

Cat. No.: B11367738
M. Wt: 529.0 g/mol
InChI Key: NGKUEQDQUGZYBN-UHFFFAOYSA-N
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Description

5-{[(3-CHLOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-2-(ETHANESULFONYL)-N-(2-FLUOROPHENYL)PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine core substituted with various functional groups, including a chlorophenyl, furan, ethanesulfonyl, and fluorophenyl moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(3-CHLOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-2-(ETHANESULFONYL)-N-(2-FLUOROPHENYL)PYRIMIDINE-4-CARBOXAMIDE involves multiple steps, typically starting with the preparation of the pyrimidine core. The key steps include:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction involving appropriate precursors such as ethyl cyanoacetate and guanidine.

    Introduction of Substituents: The chlorophenyl, furan, ethanesulfonyl, and fluorophenyl groups are introduced through various substitution reactions. For example, the chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of nitro groups can produce corresponding amines.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Biological Studies: It can be used in studies to understand its interaction with biological targets, such as proteins or nucleic acids.

    Industrial Applications: The compound may find use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-{[(3-CHLOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-2-(ETHANESULFONYL)-N-(2-FLUOROPHENYL)PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets by binding to their active sites or allosteric sites, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • **5-{[(3-CHLOROPHENYL)METHYL][(THIOPHEN-2-YL)METHYL]AMINO}-2-(ETHANESULFONYL)-N-(2-FLUOROPHENYL)PYRIMIDINE-4-CARBOXAMIDE
  • **5-{[(3-CHLOROPHENYL)METHYL][(PYRIDIN-2-YL)METHYL]AMINO}-2-(ETHANESULFONYL)-N-(2-FLUOROPHENYL)PYRIMIDINE-4-CARBOXAMIDE

Uniqueness

The uniqueness of 5-{[(3-CHLOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-2-(ETHANESULFONYL)-N-(2-FLUOROPHENYL)PYRIMIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the furan ring, in particular, may enhance its reactivity and interaction with biological targets compared to similar compounds with different heterocyclic rings.

Properties

Molecular Formula

C25H22ClFN4O4S

Molecular Weight

529.0 g/mol

IUPAC Name

5-[(3-chlorophenyl)methyl-(furan-2-ylmethyl)amino]-2-ethylsulfonyl-N-(2-fluorophenyl)pyrimidine-4-carboxamide

InChI

InChI=1S/C25H22ClFN4O4S/c1-2-36(33,34)25-28-14-22(23(30-25)24(32)29-21-11-4-3-10-20(21)27)31(16-19-9-6-12-35-19)15-17-7-5-8-18(26)13-17/h3-14H,2,15-16H2,1H3,(H,29,32)

InChI Key

NGKUEQDQUGZYBN-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC=CC=C2F)N(CC3=CC(=CC=C3)Cl)CC4=CC=CO4

Origin of Product

United States

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